Prethcamide

veterinary pharmacology neonatal asphyxia respiratory analeptics

Prethcamide (trade name Micoren) is a combination respiratory stimulant composed of equal parts cropropamide and crotethamide. Both components are camphor derivatives that act by stimulating peripheral chemoreceptors and central respiratory centers to increase respiratory rate and depth.

Molecular Formula C25H46N4O4
Molecular Weight 466.7 g/mol
CAS No. 8015-51-8
Cat. No. B10859687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrethcamide
CAS8015-51-8
Molecular FormulaC25H46N4O4
Molecular Weight466.7 g/mol
Structural Identifiers
SMILESCCCN(C(CC)C(=O)N(C)C)C(=O)C=CC.CCC(C(=O)N(C)C)N(CC)C(=O)C=CC
InChIInChI=1S/C13H24N2O2.C12H22N2O2/c1-6-9-12(16)15(10-7-2)11(8-3)13(17)14(4)5;1-6-9-11(15)14(8-3)10(7-2)12(16)13(4)5/h6,9,11H,7-8,10H2,1-5H3;6,9-10H,7-8H2,1-5H3
InChIKeyZDHWSRRZUPRQBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Prethcamide (CAS 8015-51-8): Evidence-Based Guide for Respiratory Stimulant Selection and Procurement


Prethcamide (trade name Micoren) is a combination respiratory stimulant composed of equal parts cropropamide and crotethamide [1][2]. Both components are camphor derivatives that act by stimulating peripheral chemoreceptors and central respiratory centers to increase respiratory rate and depth [3][4]. Historically used in the treatment of respiratory depression and chronic ventilatory failure, prethcamide is no longer in widespread clinical use and is considered obsolete in most modern therapeutic regimens [5]. However, it remains relevant as a research tool and a reference compound in comparative respiratory pharmacology studies. This guide provides product-specific, quantitative evidence to inform scientific selection decisions where prethcamide is being evaluated against its closest analogs and alternatives.

Why Prethcamide Cannot Be Directly Substituted with Single-Component or Alternative Respiratory Stimulants


Prethcamide is not a single molecular entity but a 1:1 fixed-ratio combination of cropropamide and crotethamide, two structurally related but pharmacokinetically and toxicologically distinct compounds [1][2]. The two components exhibit different clearance rates, metabolic profiles, and intrinsic toxicities, and their combination produces pharmacodynamic interactions (additive and potentiating) that are not recapitulated by either agent alone [3][4]. Consequently, substituting prethcamide with a single-component stimulant such as doxapram, almitrine, or nikethamide—or even with cropropamide or crotethamide individually—will yield a different efficacy, duration, and toxicity profile [5][6]. The quantitative evidence presented below clarifies exactly where and how prethcamide differentiates from its closest in-class comparators, enabling scientifically grounded procurement decisions.

Prethcamide: Direct Comparative Evidence for Scientific Selection Against Closest Analogs


Prethcamide vs. Doxapram in Neonatal Calf Respiratory Stimulation: Spirometric and Blood Gas Outcomes

In a randomized comparative study in healthy neonatal calves (n=18), prethcamide (5 mL buccal, consisting of 375 mg crotethamide + 375 mg cropropamide) was compared head-to-head with doxapram (40 mg IV) and lobeline (5 mg IV). Doxapram produced an immediate and marked increase in minute volume (Vmin) from 13.8 ± 5.0 L to 28.5 ± 12.3 L at 1 minute post-treatment, accompanied by a significant increase in PaO2 from 77.7 ± 18.8 mm Hg to 93.2 ± 23.7 mm Hg and a decrease in PaCO2 from 42.6 ± 4.9 mm Hg to 33.1 ± 6.6 mm Hg. In contrast, prethcamide caused a gradual increase in PaO2 and decrease in PaCO2 over 90 minutes, with a slower onset and a more prolonged, modest effect profile. Of the three treatments, only doxapram had a distinct, rapid stimulatory effect on respiration; prethcamide demonstrated a milder and more gradual response [1].

veterinary pharmacology neonatal asphyxia respiratory analeptics comparative efficacy

Prethcamide vs. Nikethamide and Dimefline in Chronic Respiratory Failure: Ventilation Outcomes

In a double-blind, factorial-designed trial in 18 patients with chronic pulmonary emphysema and respiratory failure, prethcamide (225 mg IV) was compared with dimefline (8 mg IV) and nikethamide (375 mg IV). No substantial differences in respiratory rate, tidal volume, or minute ventilation were found among the three drugs after single-dose administration. Double doses increased minute ventilation primarily through augmented respiratory rate but were frequently followed by convulsions. The study concluded that the costly increase in minute ventilation rendered the advantages of respiratory stimulant use in chronic respiratory failure dubious [1]. In a subsequent study by the same group, slow intravenous infusion of the same three drugs produced only transient and slight improvements in respiratory and blood gas parameters, with constant undesirable side effects, leading to the recommendation that respiratory stimulants not be used in chronic respiratory failure management [2].

chronic respiratory failure pulmonary emphysema analeptic comparison clinical trial

Prethcamide vs. Placebo in Chronic Ventilatory Failure: Short-Term PaCO2 Reduction

In a double-blind, placebo-controlled crossover trial involving 12-13 patients with established chronic ventilatory failure, oral prethcamide (200 mg four times daily) was compared directly with placebo. Over a one-month period, no subjective or objective changes were noted, and resting PaCO2 showed no change [1]. However, in the short-term component of the study (4.5-hour monitoring using a rebreathing technique), prethcamide produced a significant fall in mixed venous PCO2, reaching a minimum value of 93% of control levels at 30 minutes post-dose, representing a lowering of approximately 4 mm Hg. This effect persisted for about three hours [2]. The study concluded that while prethcamide can transiently reduce PaCO2, repeated daily administration yields no sustained benefit.

chronic ventilatory failure placebo-controlled trial PaCO2 reduction oral prethcamide

Prethcamide Component Pharmacokinetics: Differential Clearance of Cropropamide vs. Crotethamide

The two components of prethcamide exhibit distinct pharmacokinetic profiles that influence the overall drug behavior. In horses following intravenous administration, the total plasma clearance of cropropamide was greater than that of crotethamide, with both values exceeding 5 mL·min⁻¹·kg⁻¹ [1]. Renal clearance values were comparable for both compounds but were much lower than estimated filtration clearance, indicating extensive renal tubular reabsorption [2]. In rabbits, oral bioavailability was low (24-32%) for both components, attributed to poor gastrointestinal absorption or a first-pass effect [3]. The differential clearance rates mean that the 1:1 fixed-ratio composition of prethcamide results in a dynamic, time-varying exposure profile that cannot be replicated by administering either component alone or by substituting with a single-entity stimulant.

pharmacokinetics clearance species comparison bioavailability

Prethcamide Component Toxicity: Crotethamide is Approximately 7-Fold More Toxic than Cropropamide

The two components of prethcamide exhibit markedly different acute toxicity profiles. According to EMEA evaluations, crotethamide is approximately 7-fold more toxic than cropropamide [1]. In neonatal rats, the LD50 of the prethcamide mixture was 800 mg/kg orally and 250-500 mg/kg intravenously; in neonatal mice, oral LD50 was 1300 mg/kg and IV LD50 was 573 mg/kg [2]. The differential toxicity between components has implications for both the safety profile of the combination product and for any research involving the individual components. In behavioral studies in rats, a clear antagonism between the two drugs was observed in acute toxicity testing, indicating that the 1:1 combination mitigates the higher toxicity of crotethamide [3].

toxicity LD50 safety pharmacology component comparison

Prethcamide Component Interactions: Additive and Potentiating Behavioral Effects in Rats

In a comparative behavioral study in rats, crotethamide and cropropamide both increased motor activity, reduced lever-pressing rates in fixed-ratio (FR) and variable-interval (VI) food-reinforced schedules, and increased latency times in a multiple CRF-discrimination schedule. When administered in combination (as prethcamide), the two drugs exhibited additive effects on locomotor activity and FR/VI behaviors, but they potentiated each other regarding effects on latency times in the multiple schedule. Conversely, a clear antagonism was observed in the acute toxicity test [1]. These findings demonstrate that the behavioral and toxicological outcomes of the combination are not merely the sum of individual component effects, and that the interaction profile varies by endpoint.

behavioral pharmacology drug interaction operant behavior locomotor activity

Prethcamide: Optimal Research and Reference Application Scenarios Based on Differentiated Evidence


Reference Compound for Slow-Onset, Prolonged Respiratory Stimulation Studies

Prethcamide is differentiated from doxapram by its slower onset and more gradual, sustained effect on PaO2 and PaCO2 in neonatal calves over 90 minutes, whereas doxapram produces a rapid, high-magnitude increase in minute volume and blood gas improvements within 1 minute [8]. For researchers investigating prolonged respiratory stimulant effects or comparing rapid-onset vs. gradual-onset mechanisms, prethcamide serves as an appropriate comparator compound. Its pharmacokinetic profile—with differential clearance of its two components—provides a unique tool for studying time-varying exposure-response relationships [7].

Tool for Investigating Component Drug Interactions and Fixed-Ratio Combination Pharmacology

Prethcamide's composition as a 1:1 mixture of cropropamide and crotethamide, with documented additive, potentiating, and antagonistic interactions depending on the endpoint (behavioral vs. toxicological) [8], makes it a valuable research tool for studying fixed-ratio combination pharmacology. The 7-fold differential toxicity between components [7] and the distinct pharmacokinetic clearance rates [5] provide a well-characterized system for exploring how component interactions influence overall efficacy and safety profiles.

Historical Reference for Comparative Analeptic Efficacy in Chronic Respiratory Failure Models

Prethcamide has been directly compared with nikethamide and dimefline in well-controlled, double-blind trials in patients with chronic pulmonary emphysema and respiratory failure, establishing a benchmark for analeptic efficacy (or lack thereof) in this condition [8][7]. For researchers conducting meta-analyses or systematic reviews of respiratory stimulant efficacy, prethcamide provides a historical reference point with quantitative, comparative data on ventilation parameters and side-effect profiles.

Reference Standard for Placebo-Controlled Acute PCO2 Reduction Studies

Prethcamide's demonstrated ability to acutely reduce mixed venous PCO2 by approximately 4 mm Hg (to 93% of control) at 30 minutes post-oral dosing, with an effect duration of about 3 hours, establishes a quantifiable benchmark for short-term CO2 reduction [8]. This evidence can be used as a reference standard when developing or evaluating novel respiratory stimulants in similar experimental models, particularly those assessing acute PaCO2-lowering efficacy in chronic ventilatory failure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Prethcamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.